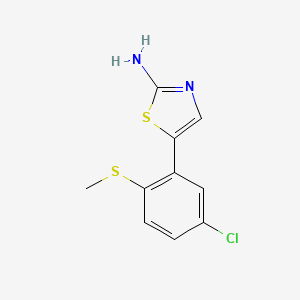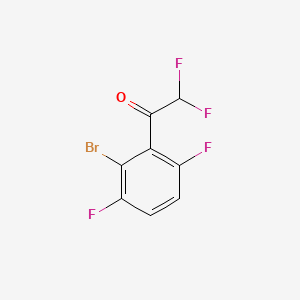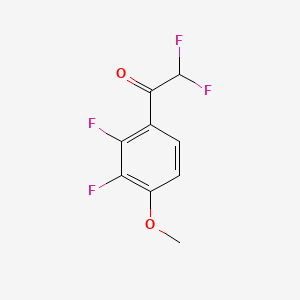
1,2-Diphenylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylpyrrole is an organic compound belonging to the pyrrole family, characterized by the presence of two phenyl groups attached to the nitrogen-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylpyrrole can be synthesized through several methods. One common approach involves the reaction of 1,2-diketones with aniline derivatives under acidic conditions. Another method includes the cyclization of N-phenyl-2-aminobenzophenone using phosphorus oxychloride (POCl3) as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylpyrrole undergoes various chemical reactions, including:
Oxidation: Oxidative trimerization using potassium dichromate results in the formation of tetraphenyl-3,3’-bipyrrole.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Tetraphenyl-3,3’-bipyrrole.
Reduction: 1,2-diphenylpyrrolidine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,2-Diphenylpyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its analgesic, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,2-diphenylpyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antitumor activity is attributed to its ability to inhibit the function of certain enzymes involved in cell proliferation . The compound can also modulate signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenylpyrrole: Similar structure but different substitution pattern.
1,3-Diphenylpyrrole: Another isomer with phenyl groups at different positions.
1,2,3-Triphenylpyrrole: Contains an additional phenyl group compared to 1,2-diphenylpyrrole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
837-56-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1,2-diphenylpyrrole |
InChI |
InChI=1S/C16H13N/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-13H |
InChI Key |
ZZDIPNSMKJPHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B14761184.png)
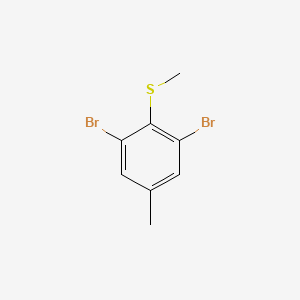
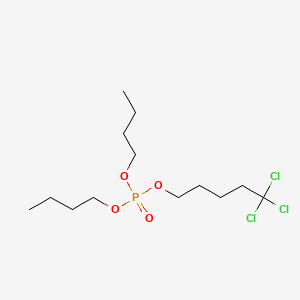
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
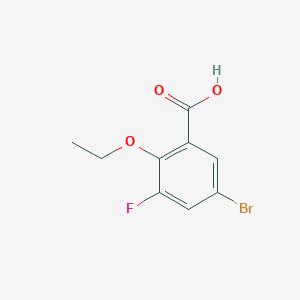

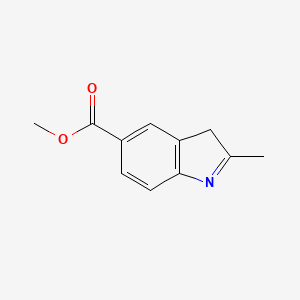
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
